molecular formula C6H14Zn B128070 Diisopropylzinc CAS No. 625-81-0

Diisopropylzinc

Cat. No.: B128070
CAS No.: 625-81-0
M. Wt: 151.6 g/mol
InChI Key: FRLYMSHUDNORBC-UHFFFAOYSA-N
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Description

Diisopropylzinc is an organozinc compound with the chemical formula Zn(C₃H₇)₂. It is a key reagent in the Soai reaction, which is both autocatalytic and enantiospecific. This compound is pyrophoric, meaning it can burst into flames upon exposure to air or water. This compound is typically packaged in toluene to prevent such reactions .

Preparation Methods

Synthetic Routes and Reaction Conditions: Diisopropylzinc is generally prepared by reacting zinc powder with two equivalents of isopropyl halogen compounds, such as isopropyl bromide. The reaction is typically carried out in a dry solvent like tetrahydrofuran under an inert atmosphere to prevent oxidation .

Industrial Production Methods: In industrial settings, this compound is produced using similar methods but on a larger scale. The process involves the careful handling of reagents and solvents to ensure safety and efficiency. The reaction conditions are optimized to maximize yield and purity .

Chemical Reactions Analysis

Types of Reactions: Diisopropylzinc undergoes various types of reactions, including:

Common Reagents and Conditions:

Major Products:

Scientific Research Applications

Diisopropylzinc has a wide range of applications in scientific research:

Mechanism of Action

The mechanism by which diisopropylzinc exerts its effects is primarily through its role as a nucleophile in the Soai reaction. It forms a complex with the aldehyde, which then undergoes a series of steps leading to the formation of a chiral alcohol. The reaction is autocatalytic, meaning the product can catalyze the formation of more product, leading to an amplification of chirality .

Comparison with Similar Compounds

Uniqueness: Diisopropylzinc is unique due to its role in the Soai reaction, which is a rare example of asymmetric autocatalysis. This property makes it particularly valuable in the synthesis of chiral molecules, which are important in various fields, including pharmaceuticals and materials science .

Properties

CAS No.

625-81-0

Molecular Formula

C6H14Zn

Molecular Weight

151.6 g/mol

IUPAC Name

zinc;propane

InChI

InChI=1S/2C3H7.Zn/c2*1-3-2;/h2*3H,1-2H3;/q2*-1;+2

InChI Key

FRLYMSHUDNORBC-UHFFFAOYSA-N

SMILES

C[CH-]C.C[CH-]C.[Zn+2]

Canonical SMILES

C[CH-]C.C[CH-]C.[Zn+2]

Pictograms

Flammable; Corrosive

Synonyms

bis(1-Methylethyl)-zinc;  Bis(isopropyl)zinc

Origin of Product

United States

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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